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[1] Inhibition of autotaxin protects against cisplatin-induced nephrotoxicity in mice (2021-03-01)

In the present study, we investigated the effect of autotaxin (ATX) inhibition on cisplatin-induced

nephrotoxicity. To this end, we used the specific ATX inhibitor S32826 in a mouse model of

cisplatin-induced acute kidney injury. We found that S32826 administration ameliorated

cisplatin-induced renal dysfunction and tubular injury. S32826 also reduced the expression of

inflammatory and fibrotic markers in the kidney. Furthermore, S32826 inhibited cisplatin-

induced apoptosis of renal tubular cells. In vitro, S32826 protected cultured human renal

proximal tubular epithelial cells from cisplatin-induced apoptosis. Our findings suggest that ATX

inhibition may be a promising therapeutic strategy for the prevention and treatment of cisplatin-

induced nephrotoxicity. ... (2021-03-01) To induce acute kidney injury, mice were injected with a

single intraperitoneal dose of cisplatin (20 mg/kg). S32826 was administered orally at a dose of

30 mg/kg once daily for 3 days, starting 1 day before cisplatin injection. Control mice received

vehicle (0.5% carboxymethylcellulose). All mice were sacrificed 72 h after cisplatin injection. ...

(2021-03-01) Cisplatin is a widely used and effective chemotherapeutic agent for the treatment

of various solid tumors. However, its clinical use is limited by its dose-dependent nephrotoxicity,

which can lead to acute kidney injury (AKI). The pathogenesis of cisplatin-induced

nephrotoxicity is complex and involves multiple mechanisms, including inflammation, oxidative

stress, and apoptosis. ... (2021-03-01) Autotaxin (ATX) is a secreted lysophospholipase D that

converts lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA is a bioactive lipid

that signals through a family of G protein-coupled receptors to regulate a variety of cellular

processes, including cell proliferation, survival, and migration. ATX-LPA signaling has been

implicated in the pathogenesis of various diseases, including cancer, fibrosis, and
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inflammation. ... (2021-03-01) In conclusion, our study demonstrates that the ATX inhibitor

S32826 protects against cisplatin-induced nephrotoxicity in mice. The protective effect of

S32826 is associated with its ability to inhibit inflammation, fibrosis, and apoptosis in the

kidney. These findings suggest that ATX inhibition may be a promising therapeutic strategy for

the prevention and treatment of cisplatin-induced nephrotoxicity. 2

Accent Therapeutics Announces First Patient Dosed in Phase 1/2 Trial of Novel KIF18A

Inhibitor ATX-295 and Receives FDA Fast Track Designation for Lead Assets ATX-295 and

DHX9 Inhibitor ATX-559 (2025-04-15) Accent Therapeutics, a clinical-stage biopharmaceutical

company focused on novel, targeted, small molecule cancer therapeutics, today announced

the first patient has been dosed in a Phase 1/2 clinical trial for its lead candidate ATX-295, a

potential best-in-class, oral, small molecule inhibitor of KIF18A. In addition, the company has

received Fast Track designation from the U.S. Food and Drug Administration (FDA) for ATX-

295 for the treatment of adult patients with advanced/metastatic platinum-resistant or refractory

ovarian cancer, and for ATX-559, a first-in-class potent and selective inhibitor of DHX9, for the

treatment of adult patients with unresectable/metastatic dMMR/MSI-H colorectal cancer post

checkpoint inhibitor treatment. ... (2025-04-15) The trial is enrolling patients with locally

advanced or metastatic solid tumors, including high-grade serious ovarian cancer. ... (2025-04-

15) Accent is pioneering a new class of small molecule precision cancer therapies that target

critical intracellular dependencies that span multiple types of cancer. ... (2025-04-15) Accent

has demonstrated that its novel, potent, and selective small molecule KIF18A inhibitor displays

selective dose-dependent tumor growth inhibition in preclinical models, including in high grade

serous ovarian cancer and triple negative breast cancer, supporting its advancement to the

clinic. ... (2025-04-15) The ATX-295 Phase 1/2 open-label, dose-escalation and expansion

study (NCT06799065) is designed to evaluate the molecule's safety profile at multiple dose

levels, assessing the tolerability, pharmacokinetics, pharmacodynamics, and preliminary

efficacy of orally administered ATX-295. --INVALID-LINK-- Notes and Protocols for CBT-295 In

Vivo Experiments**

For Researchers, Scientists, and Drug Development Professionals

Introduction
CBT-295 is an orally bioavailable, potent, and selective inhibitor of autotaxin (ATX). ATX is a

secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a

signaling lipid involved in various physiological and pathological processes, including cell
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proliferation, migration, and inflammation.[1] Preclinical studies have demonstrated the

therapeutic potential of CBT-295 in models of chronic liver disease and associated hepatic

encephalopathy. This document provides detailed protocols for in vivo experiments designed to

evaluate the efficacy and pharmacokinetics of CBT-295.

Mechanism of Action
CBT-295 exerts its therapeutic effects by inhibiting autotaxin, leading to a reduction in the

levels of its product, lysophosphatidic acid (LPA). Elevated LPA levels are associated with

inflammation and fibrosis. By inhibiting ATX, CBT-295 can attenuate these pathological

processes. In a rat model of bile duct ligation-induced chronic liver disease, CBT-295 treatment

led to a significant reduction in plasma, liver, and brain LPA levels. This was accompanied by a

decrease in inflammatory cytokines such as TGF-β, TNF-α, and IL-6, as well as a reduction in

the bile duct proliferation marker CK-19 and collagen deposition, indicating a reduction in liver

fibrosis.
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Caption: Mechanism of action of CBT-295.

Experimental Protocols
Pharmacokinetic Study in Sprague-Dawley Rats
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This protocol is designed to determine the pharmacokinetic profile of CBT-295 following

intravenous and oral administration.

Materials:

Male Sprague-Dawley rats (200-250 g)

CBT-295

Vehicle for intravenous administration (e.g., saline with a solubilizing agent)

Vehicle for oral administration (0.5% methylcellulose with 0.5% Tween 80)

Intravenous and oral gavage dosing equipment

Blood collection supplies (e.g., heparin-coated capillaries, microcentrifuge tubes)

Centrifuge

Freezer (-20°C)

Analytical equipment for quantifying CBT-295 in plasma (e.g., LC-MS/MS)

Procedure:

Fast animals overnight before dosing, with free access to water.

Divide animals into two groups (n=3 per group): intravenous (i.v.) and oral (p.o.)

administration.

Administer CBT-295 intravenously at a dose of 1 mg/kg body weight.

Administer CBT-295 orally at a dose of 10 mg/kg body weight.

Collect blood samples (approximately 100 µL) via saphenous vein puncture at the following

time points:

Intravenous: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
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Oral: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Collect blood into heparin-coated capillaries.

Separate plasma by centrifugation.

Store plasma samples at -20°C until analysis.

Analyze plasma concentrations of CBT-295 using a validated analytical method.

Pharmacodynamic Study in a Bile Duct Ligation (BDL)
Model of Liver Fibrosis
This protocol evaluates the in vivo efficacy of CBT-295 in a rat model of chronic liver disease.

Materials:

Male Sprague-Dawley rats

Anesthetic (e.g., isoflurane)

Surgical instruments

Formalin (100 µL)

Suture material

CBT-295

Vehicle (0.5% methylcellulose with 0.5% Tween 80)

Oral gavage dosing equipment

Equipment for behavioral assessment (e.g., open field test)

Blood collection supplies

Commercial diagnostic kits for measuring ALT, AST, ALP, and albumin
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Equipment for measuring plasma and brain ammonia levels

Reagents and equipment for measuring cytokine levels (e.g., ELISA kits for TGF-β, TNF-α,

IL-6)

Formalin for tissue preservation

Histology supplies

Procedure:

Bile Duct Ligation (BDL) Surgery:

Anesthetize rats with isoflurane (3%).

Perform a midline laparotomy to expose the common bile duct.

Inject 100 µL of formalin into the common bile duct.

Ligate the bile duct in two places.

For sham-operated control rats, expose the bile duct without ligation or injection.

Suture the abdominal incision.

Treatment:

Following surgery, assign animals to three groups: Sham control, BDL + Vehicle, and BDL

+ CBT-295.

Administer vehicle (0.5% methylcellulose with 0.5% Tween 80) to the sham and vehicle

control groups.

Administer CBT-295 orally at a dose of 20 mg/kg twice daily for 28 days.

Endpoint Assessments (at the end of the treatment period):

Behavioral Assessment: Perform tests to assess locomotor activity and cognitive function.
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Blood Collection: Collect blood samples for analysis.

Biochemical Analysis: Measure plasma levels of ALT, AST, ALP, and albumin using

commercial kits.

Ammonia Levels: Determine blood and brain ammonia concentrations.

Tissue Collection: Euthanize animals and collect liver and brain tissues.

Cytokine Analysis: Measure levels of TGF-β, TNF-α, and IL-6 in liver and brain

homogenates.

Histological Analysis: Preserve liver samples in formalin for histological assessment of

fibrosis (e.g., Masson's trichrome staining) and bile duct proliferation (e.g., CK-19

immunohistochemistry).

Experimental Workflow Diagram
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Caption: Workflow for the BDL pharmacodynamic study.
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Data Presentation
The following tables summarize the quantitative data from the in vivo studies.

Table 1: Pharmacokinetic Parameters of CBT-295 in Rats

Parameter Intravenous (1 mg/kg) Oral (10 mg/kg)

Cmax (ng/mL) -
Data not available in provided

search results

Tmax (h) -
Data not available in provided

search results

AUC (ng*h/mL) -
Data not available in provided

search results

Bioavailability (%) -
Reported as "good oral

bioavailability"

Table 2: Efficacy of CBT-295 in the BDL Rat Model (20 mg/kg, 28 days)
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Parameter
BDL + Vehicle (Fold
change vs. Sham)

BDL + CBT-295 (%
Reduction vs. BDL +
Vehicle)

Liver Function Markers

Plasma ALT 3.7-fold increase 21.5%

Plasma AST 3.4-fold increase 20.4%

Plasma ALP 2.3-fold increase 21.6%

Plasma Albumin Significant decrease 13% increase

Inflammatory Cytokines

TGF-β - Significant reduction

TNF-α - Significant reduction

IL-6 - Significant reduction

Fibrosis & Proliferation

Markers

Collagen Deposition - Reduced

CK-19 - Reduced

Hepatic Encephalopathy

Markers

Blood Ammonia - Reduced

Brain Ammonia - Reduced

Neuroinflammation - Reduced

Locomotor & Cognitive

Function
- Improved

Note: The provided search results did not contain specific numerical values for all parameters,

hence some are described qualitatively.
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Conclusion
The provided protocols and data offer a comprehensive guide for conducting in vivo studies

with CBT-295. The experimental design allows for the thorough evaluation of its

pharmacokinetic properties and its efficacy in a relevant disease model of liver fibrosis and

hepatic encephalopathy. The presented data demonstrates the potential of CBT-295 as a

therapeutic agent for these conditions. Further preclinical and clinical investigations are

warranted to fully elucidate its therapeutic utility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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